molecular formula C18H21NO4S B11206125 N-(2,6-dimethylphenyl)-3-[(4-methoxyphenyl)sulfonyl]propanamide CAS No. 698367-30-5

N-(2,6-dimethylphenyl)-3-[(4-methoxyphenyl)sulfonyl]propanamide

Cat. No.: B11206125
CAS No.: 698367-30-5
M. Wt: 347.4 g/mol
InChI Key: JNJMNADMNLHORF-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3-[(4-methoxyphenyl)sulfonyl]propanamide is an organic compound characterized by its unique structural features, which include a dimethylphenyl group and a methoxyphenylsulfonyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-3-[(4-methoxyphenyl)sulfonyl]propanamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2,6-dimethylaniline and 4-methoxybenzenesulfonyl chloride.

    Formation of Intermediate: The 2,6-dimethylaniline reacts with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form an intermediate sulfonamide.

    Amidation: The intermediate is then subjected to amidation with 3-bromopropanoic acid or its derivatives under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactions are carried out in sequence.

    Continuous Flow Systems: For more efficient and scalable production, continuous flow systems can be employed, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-3-[(4-methoxyphenyl)sulfonyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of N-(2,6-dimethylphenyl)-3-[(4-hydroxyphenyl)sulfonyl]propanamide.

    Reduction: Formation of N-(2,6-dimethylphenyl)-3-[(4-methoxyphenyl)thio]propanamide.

    Substitution: Various substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3-[(4-methoxyphenyl)sulfonyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-3-[(4-methoxyphenyl)sulfonyl]propanamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-3-[(4-hydroxyphenyl)sulfonyl]propanamide
  • N-(2,6-dimethylphenyl)-3-[(4-methoxyphenyl)thio]propanamide
  • N-(2,6-dimethylphenyl)-3-[(4-chlorophenyl)sulfonyl]propanamide

Uniqueness

N-(2,6-dimethylphenyl)-3-[(4-methoxyphenyl)sulfonyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group, in particular, can influence its solubility and interaction with biological targets, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

CAS No.

698367-30-5

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide

InChI

InChI=1S/C18H21NO4S/c1-13-5-4-6-14(2)18(13)19-17(20)11-12-24(21,22)16-9-7-15(23-3)8-10-16/h4-10H,11-12H2,1-3H3,(H,19,20)

InChI Key

JNJMNADMNLHORF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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